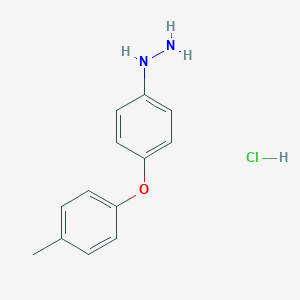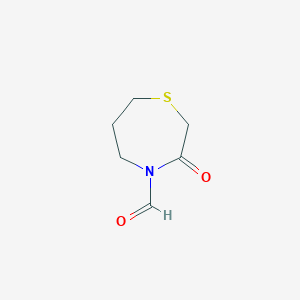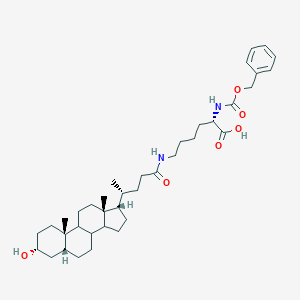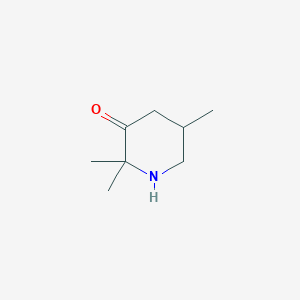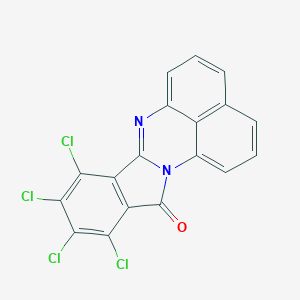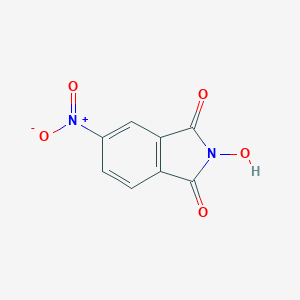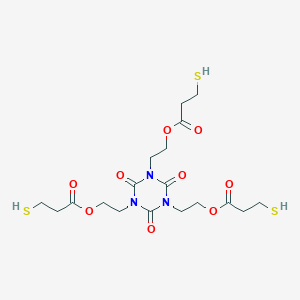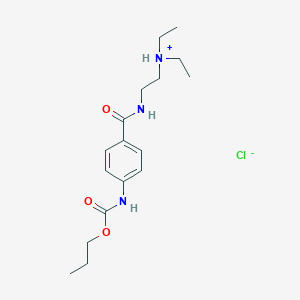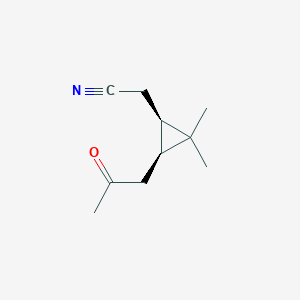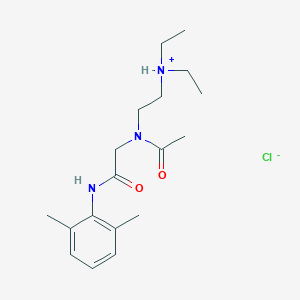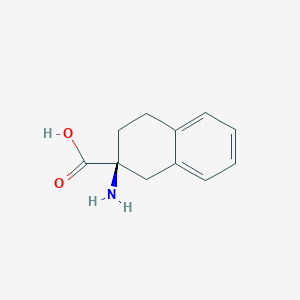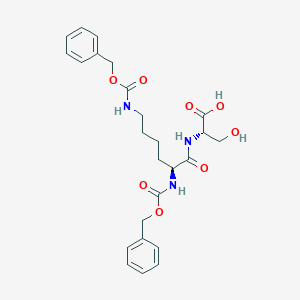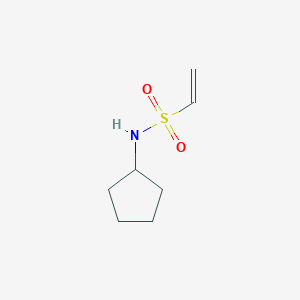
1,4,5,7-Tetramethylquinolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,5,7-Tetramethylquinolin-2(1H)-one, also known as TMQ, is a heterocyclic organic compound with a quinoline backbone. TMQ is an important compound in the field of organic chemistry due to its diverse range of applications in scientific research.
作用機序
The mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of gene expression. 1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic effects.
生化学的および生理学的効果
1,4,5,7-Tetramethylquinolin-2(1H)-one has been shown to have a variety of biochemical and physiological effects, including the inhibition of tumor cell growth, the reduction of oxidative stress, and the modulation of immune function. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been shown to have neuroprotective effects, which may make it a potential therapeutic agent for the treatment of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 1,4,5,7-Tetramethylquinolin-2(1H)-one in lab experiments is its high stability and low toxicity. 1,4,5,7-Tetramethylquinolin-2(1H)-one is also relatively easy to synthesize and can be obtained in high purity. However, 1,4,5,7-Tetramethylquinolin-2(1H)-one has some limitations, including its relatively low solubility in water and its potential for photobleaching under certain conditions.
将来の方向性
There are many potential future directions for research involving 1,4,5,7-Tetramethylquinolin-2(1H)-one, including its use as a therapeutic agent for the treatment of cancer and other diseases, its development as a fluorescent probe for the detection of metal ions, and its use in the development of new materials for electronic devices and sensors. Additionally, further research is needed to fully understand the mechanism of action of 1,4,5,7-Tetramethylquinolin-2(1H)-one and to identify any potential side effects or limitations of its use.
Conclusion
In conclusion, 1,4,5,7-Tetramethylquinolin-2(1H)-one is a versatile compound with a wide range of applications in scientific research. Its synthesis method is relatively simple and yields high purity products. 1,4,5,7-Tetramethylquinolin-2(1H)-one has potential therapeutic effects and has been shown to have a variety of biochemical and physiological effects. While there are some limitations to its use, 1,4,5,7-Tetramethylquinolin-2(1H)-one remains an important compound in the field of organic chemistry with many potential future directions for research.
合成法
1,4,5,7-Tetramethylquinolin-2(1H)-one can be synthesized through a variety of methods, including the Pfitzinger reaction, Skraup synthesis, and Friedländer synthesis. The most common method for synthesizing 1,4,5,7-Tetramethylquinolin-2(1H)-one is the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of a catalyst. This method is advantageous due to its high yield and relatively simple procedure.
科学的研究の応用
1,4,5,7-Tetramethylquinolin-2(1H)-one has a wide range of applications in scientific research, including its use as a fluorescent probe for the detection of metal ions, as a catalyst for organic reactions, and as a potential therapeutic agent for the treatment of cancer and other diseases. 1,4,5,7-Tetramethylquinolin-2(1H)-one has also been used in the development of new materials for electronic devices and sensors.
特性
CAS番号 |
108463-45-2 |
|---|---|
製品名 |
1,4,5,7-Tetramethylquinolin-2(1H)-one |
分子式 |
C13H15NO |
分子量 |
201.26 g/mol |
IUPAC名 |
1,4,5,7-tetramethylquinolin-2-one |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-10(3)7-12(15)14(4)11(13)6-8/h5-7H,1-4H3 |
InChIキー |
WDJKUAJEBUYWSM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
正規SMILES |
CC1=CC(=C2C(=CC(=O)N(C2=C1)C)C)C |
同義語 |
2(1H)-Quinolinone,1,4,5,7-tetramethyl-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-methylisoxazolo[4,5-d]pyridazine](/img/structure/B34283.png)
